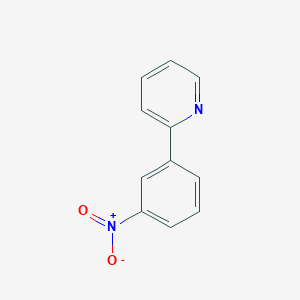

2-(3-Nitrophenyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEKHNZMCAMZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332675 | |

| Record name | 2-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-79-6 | |

| Record name | 2-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(3-nitrophenyl)pyridine and Its Derivatives

Abstract

The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and coordination chemistry.[1][2] The introduction of a nitro group, as seen in 2-(3-nitrophenyl)pyridine, provides a versatile synthetic handle for further functionalization, making this class of compounds particularly valuable for drug discovery and development pipelines.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing this compound and its analogues. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind various palladium-catalyzed cross-coupling reactions and direct arylation strategies. Each section includes field-proven experimental protocols, comparative data, and visual diagrams to ensure scientific integrity and practical applicability.

Foundational Principles: The Logic of C(sp²)–C(sp²) Bond Formation

The synthesis of this compound fundamentally relies on the creation of a carbon-carbon bond between a pyridine ring and a nitrophenyl ring. For decades, the most robust and versatile methods to achieve this have been palladium-catalyzed cross-coupling reactions.[4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, share a common mechanistic framework, providing a predictable and tunable platform for synthesis.[5]

The generalized catalytic cycle, which forms the basis for the Suzuki, Stille, Negishi, and Hiyama reactions, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of one of the coupling partners (e.g., 3-nitro-iodobenzene), forming a Pd(II) complex.

-

Transmetalation: The organic group from a second, organometallic coupling partner (e.g., a pyridyl-boronic acid or -zinc reagent) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of organometallic partner (containing Boron, Tin, Zinc, or Silicon) defines the specific named reaction and dictates the required reagents, reaction conditions, and tolerance to other functional groups.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Core Synthetic Methodologies and Protocols

We will now explore the most effective and commonly employed methods for the synthesis of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acids and their derivatives.[8][9] The reaction requires a base to activate the organoboron species, facilitating the transmetalation step.[9]

Causality Behind Experimental Choices:

-

Reactants: The most common routes involve coupling 2-halopyridine (typically 2-bromopyridine) with 3-nitrophenylboronic acid or, alternatively, 3-nitroaryl halide with a pyridine-2-boronic acid derivative. The former is often preferred as 2-bromopyridine is inexpensive and 3-nitrophenylboronic acid is commercially available.

-

Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) can be used, often providing higher turnovers and efficiency.[10]

-

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[8][11] The choice of base can significantly impact yield, with cesium carbonate often being effective for challenging couplings.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic reactants and the inorganic base.[8][11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-nitrophenylboronic acid (1.2 mmol), 2-bromopyridine (1.0 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

-

Reaction: Heat the mixture with vigorous stirring at 85-95°C. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Stille Coupling

The Stille reaction couples an organic halide with an organotin reagent (organostannane).[12][13] Its primary advantage is the high tolerance for a wide variety of functional groups, as the organostannanes are generally unreactive towards many common reagents.[14] The main drawback is the toxicity and difficulty in removing organotin byproducts.[15]

Causality Behind Experimental Choices:

-

Reactants: A common strategy is to couple 2-(tributylstannyl)pyridine with a 3-nitroaryl halide (iodide or bromide). Aryl iodides are more reactive than bromides.[12]

-

Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings.

-

Additives: The addition of LiCl can sometimes accelerate the reaction by facilitating the transmetalation step.

-

Solvent: Anhydrous, non-protic polar solvents such as DMF or dioxane are typically used.

Experimental Protocol: Stille Coupling

-

Setup: In an inert atmosphere glovebox or Schlenk line, combine 3-iodo-1-nitrobenzene (1.0 mmol), 2-(tributylstannyl)pyridine (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a flask.

-

Solvent Addition: Add anhydrous, degassed toluene or DMF (8 mL).

-

Reaction: Heat the mixture to 100°C and stir for 12-24 hours until starting material is consumed (monitored by GC-MS or TLC).

-

Work-up: Cool the mixture, dilute with ethyl acetate, and quench with an aqueous solution of KF (to precipitate tin byproducts as insoluble fluoride salts).

-

Filtration: Stir the mixture vigorously for 1 hour, then filter through a pad of Celite to remove the precipitate.

-

Extraction & Purification: Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to obtain the product.

Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions and with excellent functional group compatibility.[5][16] The primary challenge lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture.[17]

Causality Behind Experimental Choices:

-

Reactant Preparation: The 2-pyridylzinc reagent is typically prepared in situ from 2-bromopyridine by either lithiation followed by transmetalation with ZnCl₂, or direct insertion of activated zinc.

-

Catalyst System: Palladium catalysts with phosphine ligands are standard. For coupling with aryl chlorides, more electron-rich and bulky ligands like XPhos are often required to facilitate the challenging oxidative addition step.[10]

-

Solvent: Anhydrous ethereal solvents like THF or dioxane are mandatory.

Experimental Protocol: Negishi Coupling

-

Organozinc Preparation: In a flame-dried flask under argon, place anhydrous ZnCl₂ (1.2 mmol) in THF (5 mL). Cool to 0°C. Separately, prepare 2-pyridyllithium by adding n-BuLi (1.1 mmol) to a solution of 2-bromopyridine (1.1 mmol) in THF at -78°C. Slowly transfer the 2-pyridyllithium solution to the ZnCl₂ slurry at 0°C and allow it to warm to room temperature over 30 minutes.

-

Coupling Reaction: To a separate flask containing 3-bromo-1-nitrobenzene (1.0 mmol) and a palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, 2 mol %) in THF, add the freshly prepared 2-pyridylzinc solution via cannula.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-16 hours.

-

Quenching and Work-up: Upon completion, cool the reaction to 0°C and carefully quench by adding a saturated aqueous solution of NH₄Cl.[18]

-

Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Direct C-H Arylation

Direct C-H arylation represents a more modern, atom-economical approach that avoids the pre-functionalization of one of the coupling partners.[19] For synthesizing 2-arylpyridines, this often involves using a pyridine N-oxide. The N-oxide activates the C-H bond at the 2-position, facilitating its reaction with an arylpalladium complex.[19][20]

Causality Behind Experimental Choices:

-

Pyridine Activation: The use of pyridine N-oxide is crucial. It directs the arylation specifically to the 2-position and makes the C-H bond more susceptible to cleavage.

-

Catalyst System: A simple palladium salt like Pd(OAc)₂ is often sufficient. The reaction mechanism can be complex, sometimes involving cooperative catalysis between different palladium species.[19]

-

Post-Reaction Reduction: The initial product is a 2-arylpyridine N-oxide, which must be deoxygenated (reduced) in a subsequent step, often using PCl₃ or H₂/Pd, to yield the final 2-arylpyridine.

Figure 2: General workflow for the synthesis of 2-arylpyridines via Direct C-H Arylation.

Experimental Protocol: Direct C-H Arylation

-

Arylation Step: To a screw-cap vial, add pyridine N-oxide (1.5 mmol), 3-bromo-1-nitrobenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Solvent and Reaction: Add a high-boiling polar solvent like DMA or NMP (5 mL). Seal the vial and heat to 120-140°C for 12-24 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. The crude product is the N-oxide intermediate.

-

Reduction Step: Dissolve the crude this compound N-oxide in a solvent like chloroform or CH₂Cl₂. Cool to 0°C. Add a reducing agent such as PCl₃ (1.2 mmol) dropwise.

-

Finalization: Allow the reaction to warm to room temperature and stir for 1-3 hours. Quench carefully with ice water, neutralize with aqueous NaHCO₃, and extract with CH₂Cl₂. Dry the organic layer, concentrate, and purify by chromatography.

Comparative Data Summary

The choice of synthetic method often involves a trade-off between reagent availability, reaction conditions, functional group tolerance, and atom economy.

| Method | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, non-toxic reagents; mild conditions.[8][9] | Requires a base; potential for protodeboronation of some heteroaryl boronates.[17] | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| Stille | Organotin (R-SnBu₃) | Excellent functional group tolerance; no base needed.[12][14] | Toxic tin reagents; difficult to remove byproducts.[15] | Pd(PPh₃)₄ |

| Negishi | Organozinc (R-ZnCl) | High reactivity; mild conditions; tolerates many functional groups.[5][17] | Reagents are air and moisture sensitive.[17] | Pd(OAc)₂/Ligand |

| Hiyama | Organosilicon (R-Si(OR)₃) | Low toxicity; environmentally benign.[21][22] | Requires an activator (e.g., fluoride), which can affect sensitive groups.[23] | Pd(OAc)₂ |

| Direct Arylation | None (uses C-H bond) | High atom economy; avoids pre-functionalization.[19] | Often requires harsh conditions; may require an extra reduction step. | Pd(OAc)₂ |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is well-established, with palladium-catalyzed cross-coupling reactions—particularly the Suzuki-Miyaura coupling—serving as the workhorse methods due to their reliability and the stability of the required reagents. However, the advancement of C-H activation methodologies presents a compelling, more sustainable alternative by reducing the number of synthetic steps. For researchers in drug development, the choice of method will depend on the specific derivative being targeted, the scale of the synthesis, and the functional groups present in the molecule. The continued development of more active and robust catalysts for all these transformations will undoubtedly expand the synthetic toolbox, enabling even more rapid and efficient access to this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hiyama Coupling [organic-chemistry.org]

- 23. Hiyama coupling - Wikipedia [en.wikipedia.org]

characterization of 2-(3-nitrophenyl)pyridine using NMR and mass spectrometry

An In-depth Technical Guide to the Structural Elucidation of 2-(3-nitrophenyl)pyridine utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

In the landscape of pharmaceutical and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. This compound, a biaryl system featuring a pyridine ring linked to a nitrophenyl moiety, represents a core structural motif with potential applications stemming from its electronic and steric properties. The precise substitution pattern—a C-C linkage at the 2-position of the pyridine ring and a nitro group at the meta-position of the phenyl ring—governs its chemical reactivity, photophysical properties, and biological activity.

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structural confirmation of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting a framework for its synthesis and subsequent detailed characterization. This document is intended for researchers and professionals in drug development and chemical sciences who require a robust understanding of how to approach the structural elucidation of such compounds.

Molecular Structure Overview

The first step in any characterization is to understand the molecule's basic framework. This compound possesses the molecular formula C₁₁H₈N₂O₂ and a molecular weight of approximately 200.18 g/mol [1].

Caption: Molecular structure of this compound.

Synthesis Pathway: A Generalized Approach

To characterize a compound, one must first obtain it. A common and effective method for synthesizing biaryl compounds like this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction joins an aryl halide with an aryl boronic acid.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask, add 2-bromopyridine (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (3:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).

-

Reaction Execution: Purge the flask with an inert gas (N₂ or Ar) and heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the pure this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

¹H NMR Characterization

The ¹H NMR spectrum provides information on the number of distinct protons and their neighboring environments. For this compound, we expect to see signals for all 8 aromatic protons, each with a distinct chemical shift due to the electronic effects of the nitrogen atom in the pyridine ring and the nitro group on the phenyl ring.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Frequency: A high-field instrument (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | s | - | H-2' |

| ~8.75 | d | ~4.8 | H-6 |

| ~8.30 | d | ~8.0 | H-4' |

| ~8.25 | d | ~8.0 | H-6' |

| ~7.85 | td | ~7.8, 1.8 | H-4 |

| ~7.75 | t | ~8.0 | H-5' |

| ~7.70 | d | ~7.8 | H-3 |

| ~7.35 | ddd | ~7.5, 4.8, 1.1 | H-5 |

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Ring Protons: The proton at the H-6 position is expected to be the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen atom. The H-3, H-4, and H-5 protons will appear as a complex set of multiplets.

-

Nitrophenyl Ring Protons: The nitro group is a strong electron-withdrawing group, which deshields the protons on the phenyl ring. The H-2' proton, being ortho to the nitro group and the pyridine ring, is expected to be a singlet and significantly downfield. The H-4' and H-6' protons will also be downfield due to the ortho and para relationship with the nitro group. The H-5' proton will appear as a triplet.

¹³C NMR Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C-2 |

| ~149.5 | C-6 |

| ~148.5 | C-3' (C-NO₂) |

| ~140.0 | C-1' |

| ~137.0 | C-4 |

| ~135.0 | C-4' |

| ~129.5 | C-5' |

| ~124.0 | C-6' |

| ~123.0 | C-2' |

| ~122.5 | C-5 |

| ~120.5 | C-3 |

Note: These are predicted values based on known substituent effects.

Interpretation of the ¹³C NMR Spectrum:

-

The carbon attached to the nitrogen (C-2 and C-6) will be significantly downfield[2].

-

The carbon bearing the nitro group (C-3') will also be deshielded.

-

The remaining aromatic carbons will appear in the typical range of ~120-140 ppm. The specific shifts are influenced by the electronic effects of the substituents.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[3]

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation. Electrospray Ionization (ESI), a softer technique, would be useful for confirming the molecular ion with minimal fragmentation.

-

Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an accurate mass measurement, allowing for the determination of the molecular formula.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺•): The molecular formula C₁₁H₈N₂O₂ gives an exact mass of 200.0586 g/mol [4]. A high-resolution mass spectrum should show a prominent peak at m/z ≈ 200.0586.

-

Key Fragmentation Pathways: Fragmentation in EI-MS is initiated by the removal of an electron to form a molecular ion, which then undergoes various unimolecular decompositions.[5] For this compound, characteristic fragmentation would involve losses of the nitro group and cleavage of the rings.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2-(3-Nitrophenyl)pyridine and Its Isomers

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount for predicting its behavior and potential applications. This guide offers a comprehensive exploration of the spectroscopic characteristics of 2-(3-nitrophenyl)pyridine and its structural isomers, 2-(2-nitrophenyl)pyridine and 2-(4-nitrophenyl)pyridine. By delving into their synthesis and analyzing their signatures across various spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy—we aim to provide a foundational resource for the characterization and utilization of these important chemical entities.

The strategic placement of the nitro (-NO₂) group on the phenyl ring in relation to the pyridyl moiety significantly influences the electronic distribution, and consequently, the spectroscopic and physicochemical properties of these isomers. These differences are critical in fields such as medicinal chemistry, where subtle structural changes can drastically alter biological activity and pharmacokinetic profiles.

Synthesis of 2-(Nitrophenyl)pyridine Isomers

The synthesis of 2-(nitrophenyl)pyridine isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile method allows for the efficient formation of a carbon-carbon bond between a pyridine derivative and a nitrophenyl derivative.

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction provides a robust and widely applicable method for synthesizing biaryl compounds, including the 2-(nitrophenyl)pyridine isomers[1][2]. The general scheme involves the reaction of a pyridine-containing boronic acid or ester with a halogenated nitrobenzene, or vice versa, in the presence of a palladium catalyst and a base[3][4].

A typical reaction involves the coupling of 2-chloropyridine with a nitrophenylboronic acid or the coupling of a 2-pyridylboronic acid with a chloronitrobenzene isomer. The choice of reactants can be influenced by the commercial availability and stability of the starting materials.

Diagram 1: General Workflow for Synthesis and Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(nitrophenyl)pyridine isomers.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative Suzuki-Miyaura coupling for the synthesis of this compound.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloropyridine (1.0 mmol, 1.0 equiv.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas like argon or nitrogen three times.

-

Solvent and Reaction: Add a degassed solvent system, typically a mixture of toluene and water. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

The same general procedure can be adapted for the synthesis of the 2- and 4-isomers by using the corresponding 2-nitrophenylboronic acid or 4-nitrophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C[5].

¹H NMR Spectroscopy

The ¹H NMR spectra of the 2-(nitrophenyl)pyridine isomers are characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm). The position of the nitro group significantly influences the chemical shifts of the protons on both the phenyl and pyridine rings due to its strong electron-withdrawing nature.

Table 1: Comparative ¹H NMR Data (Predicted and Literature-Based) in CDCl₃

| Proton | 2-(2-Nitrophenyl)pyridine (δ, ppm) | This compound (δ, ppm) | 2-(4-Nitrophenyl)pyridine (δ, ppm) |

| Pyridine Ring | |||

| H-3' | ~7.3 | ~7.8 | ~7.8 |

| H-4' | ~7.8 | ~7.4 | ~7.8 |

| H-5' | ~7.3 | ~7.3 | ~7.3 |

| H-6' | ~8.7 | ~8.7 | ~8.7 |

| Phenyl Ring | |||

| H-3 | - | ~8.3 (d) | ~8.3 (d) |

| H-4 | ~7.7 (t) | ~7.6 (t) | - |

| H-5 | ~7.5 (t) | ~8.2 (d) | ~8.3 (d) |

| H-6 | ~8.0 (d) | - | - |

| H-2 | - | ~8.8 (s) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from literature on similar compounds[6][7].

The proximity of the nitro group in the 2-position causes a significant downfield shift for the H-6 proton on the phenyl ring. For the 3-isomer, the H-2 and H-4 protons of the phenyl ring are deshielded. In the 4-isomer, the symmetrical nature of the substitution results in two sets of equivalent protons on the phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The electron-withdrawing nitro group causes a downfield shift for the carbon atoms it is attached to (ipso-carbon) and affects the chemical shifts of other carbons in the rings through resonance and inductive effects.

Table 2: Comparative ¹³C NMR Data (Predicted and Literature-Based) in CDCl₃

| Carbon | 2-(2-Nitrophenyl)pyridine (δ, ppm) | This compound (δ, ppm) | 2-(4-Nitrophenyl)pyridine (δ, ppm) |

| Pyridine Ring | |||

| C-2' | ~155 | ~156 | ~156 |

| C-3' | ~122 | ~121 | ~121 |

| C-4' | ~137 | ~137 | ~137 |

| C-5' | ~125 | ~125 | ~125 |

| C-6' | ~150 | ~150 | ~150 |

| Phenyl Ring | |||

| C-1 | ~135 | ~140 | ~145 |

| C-2 | ~149 | ~123 | ~128 |

| C-3 | ~124 | ~148 | ~124 |

| C-4 | ~133 | ~130 | ~147 |

| C-5 | ~129 | ~135 | ~124 |

| C-6 | ~132 | ~122 | ~128 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from literature on similar compounds[6][7][8].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[9]. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Diagram 2: NMR Spectroscopy Workflow

Caption: General workflow for acquiring and analyzing NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[3][10].

The FT-IR spectra of the 2-(nitrophenyl)pyridine isomers will all show characteristic absorption bands for the nitro group and the aromatic rings.

-

NO₂ Vibrations: The nitro group exhibits two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment, and thus by the isomer.

-

Aromatic C-H and C=C Vibrations: The spectra will also show C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹, and C=C stretching vibrations within the rings in the 1400-1600 cm⁻¹ region.

-

C-N Vibrations: The C-N stretching vibration between the phenyl ring and the nitro group is also observable.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Vibration | 2-(2-Nitrophenyl)pyridine | This compound | 2-(4-Nitrophenyl)pyridine |

| Asymmetric NO₂ Stretch | ~1525 | ~1530 | ~1520 |

| Symmetric NO₂ Stretch | ~1350 | ~1355 | ~1345 |

| Aromatic C=C Stretch | ~1600, 1450 | ~1605, 1470 | ~1595, 1460 |

| Aromatic C-H Stretch | >3000 | >3000 | >3000 |

Note: These are typical ranges and the exact values can vary.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy

The UV-Vis spectra of the 2-(nitrophenyl)pyridine isomers are expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the nitro group[11][12]. The position of the nitro group will affect the extent of conjugation and the energy of these transitions, leading to differences in the absorption maxima (λmax).

Table 4: Comparative UV-Vis Absorption Data (Predicted)

| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 2-(2-Nitrophenyl)pyridine | ~260, ~330 | Moderate to High |

| This compound | ~255, ~340 | Moderate to High |

| 2-(4-Nitrophenyl)pyridine | ~270, ~350 | High |

Note: Data is predicted based on the electronic effects of the nitro group. The 4-isomer is expected to have a more extended conjugation, potentially leading to a red-shifted λmax.

The absorption spectra are typically recorded in a solvent such as ethanol or acetonitrile. The polarity of the solvent can also influence the position of the absorption bands[13].

Fluorescence Spectroscopy

Many nitroaromatic compounds are known to be weak emitters or non-fluorescent due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways facilitated by the nitro group. This phenomenon is often referred to as fluorescence quenching.

It is anticipated that the 2-(nitrophenyl)pyridine isomers will exhibit very low fluorescence quantum yields. However, subtle differences in their emission properties may exist due to the different electronic interactions in each isomer. The fluorescence emission, if detectable, would likely be observed at a longer wavelength than the absorption maximum (Stokes shift).

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance in the range of 0.1-1.0 for UV-Vis measurements.

-

UV-Vis Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Fluorescence Data Acquisition: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax) and record the emission spectrum at longer wavelengths[14].

-

Quantum Yield Determination (if applicable): The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental spectroscopic data[4][15][16][17][18]. These calculations can predict optimized molecular geometries, vibrational frequencies (for IR and Raman spectra), and electronic transitions (for UV-Vis spectra).

By performing DFT calculations on the 2-(nitrophenyl)pyridine isomers, it is possible to:

-

Correlate calculated vibrational modes with experimental FT-IR peaks for a more detailed assignment.

-

Predict the energies and oscillator strengths of electronic transitions to aid in the interpretation of UV-Vis spectra.

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the electronic transitions.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key spectroscopic properties of this compound and its 2- and 4-isomers, grounded in established synthetic and analytical methodologies. The distinct spectroscopic fingerprints of these isomers, arising from the positional variation of the nitro group, underscore the importance of thorough characterization in chemical research and development.

For professionals in drug discovery, the detailed understanding of these properties is a critical step in structure-activity relationship (SAR) studies. The electronic and steric differences between the isomers can lead to significant variations in their interactions with biological targets.

Future research could focus on the experimental determination of the fluorescence quantum yields and lifetimes of these compounds to further elucidate their photophysical properties. Additionally, advanced 2D NMR techniques could provide more detailed structural information and confirm the assignments presented here. The continued synergy between experimental spectroscopy and computational chemistry will undoubtedly deepen our understanding of these and other important molecular systems.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyridine [webbook.nist.gov]

- 4. Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 9. Buy 2-(2-Chloro-5-nitrophenyl)pyridine | 879088-40-1 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. journalijar.com [journalijar.com]

- 16. Virtual Winter School on Computational Chemistry - Quantum-chemical calculation of spectroscopic parameters [winterschool.cc]

- 17. digital.library.unt.edu [digital.library.unt.edu]

- 18. (PDF) Quantum Chemical Calculations and Spectroscopic [research.amanote.com]

The Chemical Reactivity of the Nitro Group in 2-(3-Nitrophenyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the nitro group in 2-(3-nitrophenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide focuses on the two primary reaction pathways of the nitro group: its reduction to the corresponding amine and its role in nucleophilic aromatic substitution (SNAr) reactions. This document synthesizes mechanistic principles with practical, field-proven insights, offering detailed experimental protocols, comparative data, and visual diagrams to facilitate a deeper understanding and application of the chemistry of this compound.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring linked to a nitrophenyl moiety. The strongly electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of both aromatic rings, rendering the nitro group itself a prime site for chemical transformation.[1][2] A thorough understanding of the reactivity of this functional group is paramount for the strategic design and synthesis of novel pharmaceutical agents and advanced materials. This guide will delve into the mechanistic underpinnings and practical execution of the key transformations of the nitro group in this specific molecular context.

Part 1: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a cornerstone transformation in organic synthesis, yielding 2-(3-aminophenyl)pyridine, a versatile building block for a myriad of complex molecules.[3][4] The choice of reduction methodology is critical and is dictated by factors such as functional group tolerance, desired chemoselectivity, scalability, and safety considerations.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[5] The two predominant mechanistic pathways are the direct hydrogenation route and the metal-acid reduction route.

Direct Hydrogenation Pathway: This pathway involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds, typically facilitated by a heterogeneous catalyst.

Metal-Acid Reduction Pathway: In this process, a metal such as iron, tin, or zinc acts as the electron donor in an acidic medium. The reaction proceeds through a series of single electron transfers from the metal surface to the nitro group, followed by protonation.

Below is a generalized workflow for the reduction of this compound to 2-(3-aminophenyl)pyridine.

Caption: General workflow for the reduction of this compound.

Comparative Analysis of Reduction Methodologies

The selection of a suitable reduction method is crucial for achieving high yield and purity of the desired 2-(3-aminophenyl)pyridine while preserving the integrity of the pyridine ring.

| Method | Reagents/Catalyst | Typical Solvents | Advantages | Disadvantages | Yield Range (%) |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean reaction, mild conditions.[6][7] | Potential for pyridine ring hydrogenation, catalyst poisoning.[8] | 85-98 |

| Metal-Acid Reduction (Fe) | Fe powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Cost-effective, good for large scale, high chemoselectivity.[9][10][11] | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates.[5] | 70-90 |

| Metal-Salt Reduction (SnCl₂) | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, good functional group tolerance.[12][13][14][15] | Generates tin-based waste, which can be difficult to remove.[16] | 75-95 |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is often the preferred choice for its high efficiency and clean reaction profile.[6]

-

Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas source.

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(3-aminophenyl)pyridine.

-

Purify the product by column chromatography or recrystallization if necessary.

-

Protocol 2: Reduction with Iron in Acetic Acid

This classical method is robust, cost-effective, and highly suitable for large-scale synthesis.[5][9]

-

Materials: this compound, Iron powder, Glacial Acetic Acid, Ethanol, Water, Sodium Bicarbonate solution.

-

Procedure:

-

To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq) and glacial acetic acid (catalytic to stoichiometric amount).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify as needed.

-

Protocol 3: Reduction with Tin(II) Chloride

This method offers a mild alternative, particularly when other reducible functional groups are present.[12][15]

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium hydroxide solution.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add SnCl₂·2H₂O (3-5 eq) to the solution.

-

Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to precipitate the tin salts.

-

Filter the mixture, washing the solid with ethanol or ethyl acetate.

-

Concentrate the filtrate and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting amine if necessary.

-

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring in this compound, making it susceptible to nucleophilic attack.[1][2] This can manifest in two primary ways: activation of the ring towards substitution of other leaving groups, and the direct substitution of the nitro group itself.

Mechanistic Principles of SNAr

The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[17][18]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The Nitro Group as an Activating Group: The nitro group at the meta-position of the phenyl ring in this compound does not directly activate the ortho and para positions for nucleophilic attack in the same way a nitro group on a single aromatic ring would. The overall electron deficiency of the molecule, however, can still facilitate nucleophilic substitution if a suitable leaving group is present at an activated position on either ring.

The Nitro Group as a Leaving Group: The nitro group itself can act as a leaving group in SNAr reactions, particularly on highly electron-deficient aromatic systems.[2][19] While less common than halide leaving groups, the displacement of a nitro group by strong nucleophiles is a documented transformation. For this compound, direct displacement of the nitro group would require harsh conditions and a potent nucleophile due to the meta-positioning relative to the pyridine substituent. However, in related nitropyridine systems, the nitro group has been shown to be a viable leaving group.[6]

Synthetic Utility and Considerations

While specific examples of SNAr reactions on this compound are not extensively reported in the literature, the general principles of SNAr on nitroaromatics and nitropyridines provide a framework for predicting its reactivity.

-

Activation of other leaving groups: If a halogen were present on the phenyl ring, particularly at the positions ortho or para to the nitro group, it would be activated towards nucleophilic displacement.

-

Direct displacement of the nitro group: The displacement of the nitro group in this compound by strong nucleophiles such as alkoxides, thiolates, or amides is plausible under forcing conditions (high temperature, strong base). The reactivity would be lower than in systems where the nitro group is ortho or para to another activating group.

Conclusion

The nitro group in this compound is a versatile functional handle that primarily undergoes two key transformations: reduction to an amine and participation in nucleophilic aromatic substitution. The reduction to 2-(3-aminophenyl)pyridine is a well-established and highly useful reaction, with several reliable methods available, including catalytic hydrogenation and metal-mediated reductions. The choice of method depends on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups.

The role of the nitro group in SNAr reactions is more nuanced. While it strongly activates the phenyl ring, its meta-positioning relative to the pyridine substituent makes direct activation for substitution less pronounced. Nevertheless, the potential for the nitro group to act as a leaving group under appropriate conditions opens up further avenues for the functionalization of this important molecular scaffold. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the reactivity of the nitro group in this compound for applications in drug discovery and materials science.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccspublishing.org.cn [ccspublishing.org.cn]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]

- 9. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. reddit.com [reddit.com]

- 14. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 15. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

Leveraging 2-(3-Nitrophenyl)pyridine as a Foundational Precursor for the Synthesis of Novel Bioactive Molecules

An In-Depth Technical Guide

Abstract

The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, present in a significant number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical binding interactions with a wide range of biological targets. This technical guide focuses on 2-(3-nitrophenyl)pyridine, a highly versatile and strategic precursor for the development of novel bioactive molecules. The presence of the nitro group at the meta-position of the phenyl ring offers a unique chemical handle that, through carefully selected transformations, opens gateways to diverse molecular architectures. This document provides a comprehensive overview of the synthesis of the this compound core, detailed protocols for its critical chemical transformations, and an exploration of the derivatization pathways that lead to potent bioactive compounds, including kinase inhibitors and antiproliferative agents.

The Strategic Importance of the 2-Arylpyridine Scaffold

The 2-Arylpyridine Motif in Medicinal Chemistry

The fusion of a pyridine ring with an aryl group at the 2-position creates a unique electronic and steric environment. Pyridine derivatives are a cornerstone in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021.[1] The nitrogen atom acts as a hydrogen bond acceptor and can be crucial for modulating physicochemical properties such as solubility and metabolic stability. When connected to another aromatic system, as in 2-arylpyridines, the resulting compounds can adopt specific conformations that are ideal for fitting into the binding pockets of enzymes and receptors.[3][4] This scaffold is found in drugs like Enpiroline, an antimalarial agent, and is a key component in organometallic complexes used in OLEDs and photoredox catalysis.[5]

This compound: A Versatile Precursor

The strategic value of this compound lies in its latent functionality. Nitropyridines are recognized as convenient and readily available precursors for a vast range of complex bioactive molecules, including those with antitumor, antibacterial, and antifungal properties.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule and serves two primary purposes:

-

Activation and Modification: The nitro group can be readily reduced to an amino group, which is a nucleophilic center and a versatile functional handle for a multitude of subsequent chemical modifications.

-

Synthetic Vector: The presence of the nitro group paves the way for the synthesis of fused heterocyclic systems and allows for diverse derivatization strategies that are central to building libraries of compounds for drug discovery screening.[1]

This guide will elucidate the practical methodologies for harnessing the synthetic potential of this key intermediate.

Synthesis of the this compound Core

Overview of Synthetic Strategies

The construction of the C-C bond between the pyridine and phenyl rings is the critical step in synthesizing the core structure. Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for this transformation.[5] The Suzuki-Miyaura and Stille couplings are particularly effective.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridyl halide (e.g., 2-bromopyridine) with a nitrophenylboronic acid (e.g., 3-nitrophenylboronic acid) or vice-versa.[6] It is favored for its operational simplicity, the commercial availability of a wide range of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[7]

-

Stille Coupling: This method couples a pyridyl halide with an organostannane reagent (e.g., tributyl(3-nitrophenyl)stannane). The key advantages of the Stille reaction are its tolerance of a vast array of functional groups and the stability of the organostannane reagents.[8][9] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[10]

For this guide, we will focus on the Suzuki-Miyaura coupling due to its more favorable environmental and safety profile.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 2-bromopyridine and 3-nitrophenylboronic acid.

Materials:

-

2-Bromopyridine

-

3-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (4:1 mixture)

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to achieve a concentration of approximately 0.1 M with respect to the 2-bromopyridine.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualization: Synthesis Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of the precursor.

Data Presentation: Representative Suzuki Coupling Yields

| Entry | Pyridyl Electrophile | Boronic Acid | Catalyst System | Yield (%) |

| 1 | 2-Bromopyridine | 3-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | 85% |

| 2 | 2-Chloropyridine | 3-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | 78% |

| 3 | 2-Bromopyridine | 4-Methoxy-3-nitrophenylboronic acid | Pd(PPh₃)₄ | 82% |

| 4 | 2-Bromo-5-methylpyridine | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ | 89% |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Key Transformation: Reduction of the Nitro Group

The Gateway to Bioactivity: The Amino Moiety

The transformation of the nitro group into a primary amine is arguably the most critical step in unlocking the potential of this compound. The resulting 2-(3-aminophenyl)pyridine is a versatile intermediate. The amino group can act as a hydrogen bond donor, a nucleophile for forming amides, sulfonamides, and ureas, or a foundational block for constructing more complex heterocyclic systems. Developing reliable and chemoselective reduction methods is therefore of paramount importance.[11]

Comparative Analysis of Reduction Methodologies

Several methods exist for the reduction of aromatic nitro compounds.[12] The choice of reagent is critical to ensure chemoselectivity, especially to avoid reduction of the pyridine ring or other sensitive functional groups.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a very effective method.[13] It is often high-yielding and produces clean reactions. However, care must be taken as some conditions can also reduce the pyridine ring or cause dehalogenation if other halides are present.[13]

-

Metal-Acid Systems: Reagents like Iron (Fe) or Zinc (Zn) in acidic media (e.g., acetic acid or HCl) are classic, cost-effective methods for nitro group reduction.[13]

-

Tin(II) Chloride (SnCl₂): This is a widely used and reliable method that offers excellent chemoselectivity for the nitro group in the presence of many other functional groups, making it ideal for complex molecules.[12]

Experimental Protocol: Chemoselective Reduction using Tin(II) Chloride

This protocol provides a robust method for the synthesis of 2-(3-aminophenyl)pyridine.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the flask with stirring.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and then place it in an ice bath.

-

Carefully basify the mixture by the slow, dropwise addition of a concentrated NaOH solution until the pH is >10. A precipitate of tin salts will form.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to yield 2-(3-aminophenyl)pyridine, which can be further purified by chromatography or recrystallization if necessary.

Visualization: Nitro Group Reduction

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to 2-(3-Nitrophenyl)pyridine: Synthesis, Properties, and Applications

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a nitroaryl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often serving as a key pharmacophore or a synthetic handle for further functionalization. This technical guide provides a comprehensive overview of 2-(3-nitrophenyl)pyridine, a molecule of considerable interest to researchers in drug discovery and organic synthesis. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications in the pharmaceutical landscape.

Molecular and Physicochemical Profile

This compound is a stable organic compound featuring a pyridine ring substituted with a 3-nitrophenyl group at the 2-position. This substitution pattern imparts specific electronic and steric characteristics that are crucial for its reactivity and biological interactions.

Key Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. While some experimental data is limited, predicted values based on robust computational models are also included to provide a comprehensive profile.

| Property | Value | Source(s) |

| CAS Number | 4253-79-6 | [2][3] |

| Molecular Formula | C₁₁H₈N₂O₂ | [4][5] |

| Molecular Weight | 200.19 g/mol | [4][5] |

| Predicted Boiling Point | 401.4 ± 25.0 °C at 760 mmHg | [6] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Pyridine and its derivatives are generally miscible with a wide range of organic solvents. | [7] |

Molecular Structure and Key Features

The structure of this compound, with its constituent pyridine and nitrophenyl rings, is fundamental to its chemical behavior.

Caption: Molecular graph of this compound.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds, making it an ideal choice for the synthesis of 2-arylpyridines.[8][9] This approach offers high functional group tolerance, generally good yields, and utilizes readily available starting materials.

Reaction Principle

The synthesis involves the palladium-catalyzed reaction between a pyridine-based electrophile (e.g., 2-bromopyridine) and a phenylboronic acid derivative (e.g., 3-nitrophenylboronic acid) in the presence of a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[10]

Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis and is adapted from established procedures for similar pyridine derivatives.[11][12]

Materials:

-

2-Bromopyridine

-

3-Nitrophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water (degassed)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear as doublets and triplets, with the proton ortho to the nitrogen being the most downfield. The protons on the nitrophenyl ring will also exhibit characteristic splitting patterns.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbon atoms attached to the nitrogen in the pyridine ring and the nitro group in the phenyl ring are expected to be the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings. Crucially, strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected in the regions of approximately 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry for several reasons:

-

Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, providing a key functional group for further elaboration in the synthesis of more complex drug candidates. This makes this compound a useful pharmaceutical intermediate.[13][14]

-

Biological Activity: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[15][16] The presence of the nitrophenyl group can modulate these activities and introduce new pharmacological profiles.

-

Structure-Activity Relationship (SAR) Studies: The defined stereochemistry and electronic properties of this compound make it an excellent candidate for inclusion in SAR studies to probe the binding requirements of biological targets.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura cross-coupling, coupled with the reactivity of its functional groups, makes it an attractive building block for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this and related compounds, enabling further exploration of its chemical and biological properties.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4253-79-6 [chemicalbook.com]

- 3. 4253-79-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C11H8N2O2 | CID 459555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3-Nitrophenyl)pyridine | C11H8N2O2 | CID 12181327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-[2-(3-Nitrophenyl)ethynyl]pyridine CAS#: 856164-09-5 [m.chemicalbook.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 15. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(3-Nitrophenyl)pyridine in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Ligand Design

In the dynamic landscape of transition metal catalysis, the rational design of ligands is paramount to unlocking novel reactivity and enhancing catalytic efficiency. This guide delves into the potential of 2-(3-nitrophenyl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions. While direct, comprehensive studies on this specific ligand are emerging, its structural motifs suggest a unique electronic profile that can be strategically exploited. The presence of the electron-withdrawing nitro group on the phenyl ring is anticipated to modulate the electronic properties of the pyridyl nitrogen, thereby influencing the stability and reactivity of the corresponding metal complexes.

This document provides a detailed exploration of the synthesis of this compound, followed by robust, field-proven protocols for its application in Suzuki-Miyaura and Heck cross-coupling reactions. The methodologies presented are grounded in established principles of catalysis with analogous pyridine-based ligands. As a Senior Application Scientist, the aim is to not only provide a step-by-step guide but also to instill a deeper understanding of the underlying chemical principles, empowering researchers to adapt and innovate.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and high-yielding route from commercially available starting materials. The key transformation involves the palladium-catalyzed coupling of a pyridine-based electrophile with a nitrophenylboronic acid.

Foundational Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The general scheme involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] For the synthesis of this compound, 2-chloropyridine or 2-bromopyridine can be coupled with 3-nitrophenylboronic acid.

DOT Script for Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyridine derivatives.[3]

Materials:

-

2-Chloropyridine

-

3-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 equiv.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

-

Catalyst Addition: Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.

-